molecular formula C15H23NO2 B14453250 Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate CAS No. 74016-18-5

Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate

Cat. No.: B14453250
CAS No.: 74016-18-5
M. Wt: 249.35 g/mol
InChI Key: VNPQTXIJKBWMJH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate is an organic compound with a complex structure that includes cyano, ester, and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate typically involves multi-step organic reactions. One common method involves the alkylation of a cyanoester with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-methyl-2-butenoate: Similar structure but lacks the additional alkyl group.

    Methyl 3-methyl-2-butenoate: Similar ester functionality but different alkyl groups.

    Ethyl 2-cyano-3-methylbutanoate: Similar cyano and ester groups but different overall structure.

Uniqueness

This detailed article provides a comprehensive overview of Ethyl 2-cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

74016-18-5

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

ethyl 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoate

InChI

InChI=1S/C15H23NO2/c1-6-18-14(17)15(11-16,9-7-12(2)3)10-8-13(4)5/h7-8H,6,9-10H2,1-5H3

InChI Key

VNPQTXIJKBWMJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C(C)C)(CC=C(C)C)C#N

Origin of Product

United States

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